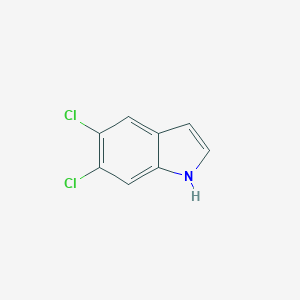

5,6-Dichloroindole

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILINOHVVKWYAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440698 | |

| Record name | 5,6-dichloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121859-57-2 | |

| Record name | 5,6-dichloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dichloro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,6 Dichloroindole and Its Derivatives

Regioselective Dichlorination Strategies for Indole (B1671886) Scaffolds

Achieving the desired 5,6-dichloro substitution pattern on the indole ring necessitates careful selection of chlorinating agents and reaction conditions to control the regioselectivity of the halogenation process.

Electrophilic Chlorination Reagents and Reaction Conditions

Electrophilic chlorination is a primary method for introducing chlorine atoms onto the indole nucleus. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, though controlling the position of substitution can be challenging. A variety of reagents have been developed for this purpose, each with its own reactivity profile and conditions for optimal use.

One common reagent is N-chlorosuccinimide (NCS), which is considered a mild and inexpensive chlorinating agent. liv.ac.uk However, its lower reactivity can sometimes limit its application. liv.ac.uk For more efficient chlorination, hypervalent iodine reagents like 1-chloro-1,2-benziodoxol-3-one have been employed. This reagent has shown high efficiency and broad functional group tolerance for the chlorination of various heterocycles, including indoles. liv.ac.uk Another versatile reagent is sulfuryl chlorofluoride (SO₂ClF), which allows for controllable chlorination of unprotected indoles under mild conditions. organic-chemistry.org By altering the solvent, different products such as 3-chloroindoles or 3,3-dichloro-2-oxindoles can be selectively obtained. organic-chemistry.orgorganic-chemistry.org

The choice of solvent and the presence of catalysts or additives are crucial in directing the chlorination. For instance, the chlorination of 1-tosyl-1H-indole with 1-chloro-1,2-benziodoxol-3-one in DMF proceeds efficiently without the need for a catalyst. liv.ac.uk Enzymatic approaches using halogenases are also being explored to achieve high regioselectivity. researcher.life

Interactive Table: Electrophilic Chlorination Reagents for Indole

| Reagent | Abbreviation | Typical Reaction Conditions | Key Features |

|---|---|---|---|

| N-Chlorosuccinimide | NCS | Often used with a protic or aprotic solvent. | Mild and inexpensive, but may have lower reactivity. liv.ac.uk |

| 1-Chloro-1,2-benziodoxol-3-one | - | DMF, room temperature. | High efficiency, broad functional group tolerance, recyclable. liv.ac.uk |

| Sulfuryl chloride | SO₂Cl₂ | Can be used for dichlorination. | |

| Sulfuryl chlorofluoride | SO₂ClF | Dioxane or diethyl ether for 3-chloroindoles; THF or acetone (B3395972) for chlorooxidation. | Versatile and controllable under mild conditions. organic-chemistry.orgorganic-chemistry.org |

| Ferric chloride | FeCl₃ | Controlled temperature and solvent. | Used for chlorination of substituted indoles like 5-methoxy-1H-indole. |

Optimization of Chlorination Pattern at 5- and 6-Positions

Directing chlorination to specifically the 5- and 6-positions of the indole ring is a significant synthetic challenge due to the inherent reactivity of other positions, particularly the 3-position. Strategies to achieve the desired 5,6-dichlorination often involve multi-step processes or the use of directing groups.

One approach involves the directed evolution of enzymes. For example, variants of the halogenase RebH have been engineered to selectively chlorinate tryptamine (B22526) at the 5- and 6-positions. rsc.orgrsc.org By introducing specific mutations, the enzyme's natural preference for the 7-position can be shifted. rsc.org This biocatalytic approach offers high selectivity under mild conditions.

Chemical methods often rely on the specific substrate and reaction conditions. For instance, the halogenation of certain substituted indoles can be influenced by the existing functional groups. While direct dichlorination of the parent indole to the 5,6-positions in a single step is difficult, stepwise halogenation or starting with a pre-functionalized benzene (B151609) ring before indole formation are common strategies.

Fischer Indole Synthesis Variants for Halogenated Indoles

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. rsc.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be prepared from a corresponding arylhydrazine and an aldehyde or ketone. rsc.orgnih.govacs.org

To synthesize halogenated indoles such as 5,6-dichloroindole, a halogenated phenylhydrazine (B124118) precursor is required. This method allows for the regiocontrolled placement of halogen atoms on the benzene ring of the indole nucleus. The selection of the acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, FeCl₃), is crucial for the reaction's success. rsc.org

A notable variation of the Fischer synthesis allows for the preparation of indoles from haloarenes in two steps. rsc.orgnih.govacs.org This involves a halogen-magnesium exchange, followed by reaction with di-tert-butyl azodicarboxylate and subsequent acid-catalyzed reaction with a ketone or aldehyde. rsc.orgnih.govacs.org This approach avoids the need to handle potentially toxic aryl hydrazines. nih.gov

Bartoli Indole Synthesis for 5,7-Dichloroindole Precursors

The Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. jk-sci.comwikipedia.org The reaction requires three equivalents of the Grignard reagent when starting from a nitroarene. wikipedia.org

This synthesis is particularly relevant for creating precursors that could potentially lead to 5,6-dichloroindoles. For example, starting with a 2,4-dichloronitrobenzene, the Bartoli synthesis can be employed to produce 7-alkyl-5-chloroindoles. scribd.com The presence of a bulky substituent at the ortho position to the nitro group is often necessary for the reaction to proceed efficiently, as it facilitates the key researchgate.netresearchgate.net-sigmatropic rearrangement step. wikipedia.org While this method directly yields 7-substituted indoles, it provides a strategic entry point to variously substituted chloroindoles that could be further modified.

Advanced Synthetic Approaches to Functionalized this compound Analogues

Beyond the initial synthesis of the this compound core, further functionalization is often required to develop compounds with specific properties. Advanced synthetic methods are employed to introduce various substituents onto the dichlorinated indole scaffold.

Nucleophilic Displacement Reactions on Dichlorinated Indole Nucleosides

In the context of developing biologically active compounds, such as antiviral agents, this compound can be incorporated into a nucleoside structure. Further functionalization of these complex molecules can be achieved through nucleophilic displacement reactions.

For instance, in the synthesis of 2-substituted analogs of 3-formyl-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole (FTCRI) and 3-cyano-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole (CTCRI), the chlorine atom at the 2-position is susceptible to nucleophilic attack. researchgate.net This allows for the introduction of various secondary amines, monoalkylamines, or alkoxides at this position. researchgate.net The reactivity for these displacement reactions can be influenced by protecting groups on the ribose sugar moiety. researchgate.net Such reactions are crucial for creating libraries of compounds for structure-activity relationship studies. The displacement of a 2-halo substituent on an indole core by various nucleophiles is a common strategy for creating diverse analogues. pageplace.de

Knoevenagel Coupling Reactions for Indole C-Nucleoside Synthesis

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone, in the presence of a basic catalyst. sigmaaldrich.comwikipedia.org This reaction, often followed by dehydration, yields an α,β-unsaturated product. sigmaaldrich.com A notable application of this reaction in the context of halogenated indoles is the synthesis of polyhalogenated indole C-nucleosides, which are analogues of antiviral benzimidazole (B57391) nucleosides like TCRB and BDCRB. tandfonline.com

A mild Knoevenagel coupling reaction has been developed for the synthesis of 2-benzylthio-5,6-dichloro-3-(β-D-ribofuranosyl)indole. tandfonline.comresearchgate.net This reaction occurs between an indol-2-thione and a ribofuranose derivative. tandfonline.com The resulting C-nucleoside can then be further elaborated into other complex indole derivatives. tandfonline.comresearchgate.net For instance, the Doebner modification of the Knoevenagel reaction has been utilized in the synthesis of indole derivatives where a carboxylic acid group is involved. wikipedia.orgnih.gov

Lewis Acid-Mediated Glycosylation in Halogenated Indole Chemistry

Lewis acid-mediated glycosylation is a key strategy for the stereoselective synthesis of nucleosides. In the realm of halogenated indoles, this method has been instrumental in preparing targeted 2-haloindole C-nucleosides. tandfonline.comresearchgate.net For example, a Lewis acid-mediated glycosylation method was developed to prepare 3-(β-D-ribofuranosyl)-2,5,6-trichloroindole stereoselectively in four steps from the corresponding 2-haloindole aglycons. tandfonline.comresearchgate.net This approach offers a pathway to C-nucleoside analogues of potent antiviral agents. tandfonline.com The choice of Lewis acid and reaction conditions is critical to control the stereochemistry of the newly formed glycosidic bond. While successful, challenges such as the stability of the indole substrate under acidic conditions and the potential for degradation have been noted. soton.ac.uk

Japp-Klingemann Reaction for Carboxy-Chloroindole Precursors

The Japp-Klingemann reaction is a classical method for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. chemeurope.com These hydrazone intermediates are highly valuable as they can be subsequently cyclized to form indoles via the Fischer indole synthesis. chemeurope.com

This reaction has been effectively employed in the synthesis of carboxy-chloroindole precursors. For instance, ethyl-4,6-dichloro-1H-indole-2-carboxylate was prepared from 3,5-dichloroaniline (B42879) through a two-step process involving a Japp-Klingemann condensation followed by a Fischer indole ring closure. nih.gov A similar strategy was used to synthesize 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid, a potent GPR17 agonist, starting from the Japp-Klingemann condensation of 3,5-dichlorophenyldiazonium chloride. researchgate.net The reaction typically involves the diazotization of a substituted aniline, which then reacts with a β-dicarbonyl compound. Depending on the starting materials, this can lead to the formation of indole-2-carboxylates or 2-acylindoles.

Multicomponent Cascade Reactions for Substituted Indoles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, incorporating most or all of the atoms of the reactants. nih.govnih.gov These reactions are characterized by their step- and atom-economy. nih.gov

In the context of indole synthesis, cascade reactions, where a series of intramolecular reactions are triggered by a single event, are particularly powerful. beilstein-journals.org For example, a copper-catalyzed multicomponent radical cascade reaction has been developed to access functionalized 1,2,5,6-tetrahydropyridines. nih.gov While direct application to this compound is not extensively detailed in the provided results, the principles of MCRs and cascade reactions are broadly applicable to the synthesis of highly substituted heterocyclic systems, including indoles. The Povarov reaction, a three-component cascade to synthesize quinolines, exemplifies the potential of such strategies. beilstein-journals.org

Chemoenzymatic and Biocatalytic Syntheses of Halogenated Indoles

Enzymatic Halogenation for Indole Derivatives

Nature has evolved a variety of halogenating enzymes, offering a green and highly selective alternative to chemical halogenation methods. mdpi.com Flavin-dependent halogenases (FDHs) are a particularly well-studied class of enzymes capable of halogenating a range of substrates, including the indole ring of tryptophan. mdpi.comnih.gov

These enzymes exhibit remarkable regioselectivity, with different enzymes capable of halogenating the 5-, 6-, or 7-position of the indole nucleus. nih.gov For example, the tryptophan halogenases RebH, PyrH, and Thal have been extensively studied and engineered for their halogenating capabilities. nih.gov Engineered RebH halogenase variants have demonstrated the ability to chlorinate various indole compounds, including 5-chloroindole (B142107). nih.gov The enzymatic halogenation of indole itself has been shown to produce bromoindole and chloroindole in the presence of the appropriate halide salts. plos.org This biocatalytic approach holds significant promise for the sustainable production of halogenated indoles like this compound, although direct enzymatic synthesis of di-halogenated indoles is a more complex challenge.

Biotransformation of Substituted Indoles to Indican (B1671873) Derivatives

Biotransformation leverages the metabolic pathways of microorganisms and plant cells to carry out chemical modifications. The conversion of substituted indoles into indican derivatives is a notable example of this approach. Plant tissue cultures, such as those of Polygonum tinctorium, have been used to study the biotransformation of substituted indoles. sigmaaldrich.com

Reactivity and Reaction Mechanisms of 5,6 Dichloroindole

Electrophilic Aromatic Substitution on the 5,6-Dichloroindole Nucleus

The indole (B1671886) ring is an electron-rich system, making it susceptible to electrophilic aromatic substitution. The reaction typically occurs at the C3 position of the pyrrole (B145914) ring, which possesses the highest electron density. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. arsdcollege.ac.in For instance, reagents like chlorine, bromine, nitric acid, or sulfuric acid are frequently employed for these transformations.

The general mechanism for electrophilic aromatic substitution involves a two-step process. libretexts.org Initially, the electrophile attacks the electron-rich benzene (B151609) ring, forming a positively charged intermediate known as a Wheland intermediate. libretexts.org Subsequently, a proton is eliminated from this intermediate to restore the aromaticity of the ring, resulting in the substituted product. libretexts.org

While the C3 position is the most reactive site, substitution can also occur at other positions depending on the reaction conditions and the nature of the electrophile. The presence of the chlorine atoms at the 5 and 6 positions influences the regioselectivity of these reactions by modulating the electron distribution within the indole nucleus.

Nucleophilic Substitution Reactions of Chlorine Atoms on the Indole Ring

The chlorine atoms attached to the benzene ring of this compound are generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. However, their replacement can be achieved under specific circumstances, particularly when the indole ring is activated by complexation to a metal center.

For example, cyclopentadienylruthenium complexes of 4- and 5-chloroindole (B142107) have been shown to undergo smooth nucleophilic aromatic substitution with various nucleophiles. rsc.org This approach highlights the utility of organometallic chemistry in facilitating otherwise difficult transformations. Additionally, the chlorine atoms on chloroindoles can be displaced by nucleophiles such as amines or thiols, often requiring the use of a base. nih.gov The reactivity in SNAr reactions can be significantly enhanced by the presence of strong electron-withdrawing groups on the aromatic ring. baranlab.orgresearchgate.net

Oxidative and Reductive Transformations of this compound Derivatives

The indole nucleus is susceptible to both oxidation and reduction, leading to a variety of transformed products.

Oxidation: Oxidation of the indole ring can be achieved using various oxidizing agents. For instance, vigorous oxidation with potassium permanganate (B83412) can lead to the cleavage of the benzene ring, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid) from the related quinoline (B57606) system. arsdcollege.ac.in Peracids or hydrogen peroxide tend to produce N-oxides. arsdcollege.ac.in The oxidation of 5,6-dihydroxyindole (B162784), a related compound, proceeds rapidly and leads to the formation of dimers and trimers. researchgate.net The quinone form of 5,6-dihydroxyindole is highly reactive. researchgate.net

Reduction: The indole ring can be reduced under various conditions. Catalytic hydrogenation using tin and hydrochloric acid or a nickel catalyst can reduce the pyrrole ring, yielding 1,2,3,4-tetrahydroquinoline (B108954) in the case of quinoline. arsdcollege.ac.in More powerful reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can also be employed to reduce the indole nucleus.

A study on the chloro-derivatives of indoleacetic acid showed that 5- and 6-chloro substituted indoleacetic acids stimulated proton excretion by carrot cells. scispace.com

Metal-Catalyzed Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a viable substrate for such transformations.

The Suzuki-Miyaura cross-coupling reaction, which typically employs a palladium catalyst, is a prominent example. It has been demonstrated that 6-chloroindole (B17816) readily reacts with phenylboronic acid under standard Suzuki-Miyaura conditions to yield the coupled product in high yield. nih.gov These reactions often utilize a palladium precatalyst and a base like potassium phosphate (B84403) in a solvent mixture such as dioxane and water. nih.gov The N-Boc protected version of 6-chloroindole can also participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Other metal-catalyzed reactions, such as those involving nickel, have also been reported for the coupling of chloroarenes. clockss.org These reactions expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents.

Cyclization and Annulation Reactions of this compound Intermediates

This compound can serve as a precursor for the synthesis of more complex, fused heterocyclic systems through cyclization and annulation reactions. These reactions often involve the formation of new rings appended to the indole core.

For example, the synthesis of indolo[2,3-b]quinoline core structures can be achieved through an N-chlorosuccinimide (NCS)-mediated coupling of an indole derivative with an aniline, followed by cyclization. nih.gov The Bartoli indole synthesis, which involves the reaction of a nitroarene with a vinyl Grignard reagent, is a method used to prepare substituted indoles like 5,7-dichloroindole, which can then be used in further cyclization steps. nih.gov

Another approach involves the thermal cyclization of 2-ethoxycarbonylimino-3-arylhydrazono-indolines to yield 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. chempap.org The Japp-Klingemann reaction is another synthetic tool that can be used to prepare intermediates for the synthesis of functionalized indoles like 5-carboxy-6-chloroindole. researchgate.net

Photochemical Reactivity of Dichloroindole Systems

The photochemical reactivity of indole derivatives is an area of growing interest. Irradiation of these compounds with ultraviolet light can induce various transformations. While specific studies focusing solely on the photochemical reactivity of this compound are not extensively detailed in the provided context, general principles of indole photochemistry can be inferred.

Photochemical reactions can lead to the formation of reactive intermediates. mdpi.com For instance, the irradiation of certain chromophores can result in photooxidation, leading to changes in the chemical composition and reactivity of the molecule. copernicus.org In some systems, photochemical processes can generate singlet oxygen or superoxides. nih.gov The study of the photochemical behavior of dichloroindoles could reveal pathways to novel molecular structures and functionalities. For example, photochemical methods have been used in the synthesis of dichloroindoles with mild reaction conditions. dntb.gov.ua

Computational Chemistry and Spectroscopic Investigations of 5,6 Dichloroindole

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable in understanding the fundamental aspects of molecular behavior. These computational approaches offer insights into the electronic landscape and reaction dynamics of molecules like 5,6-dichloroindole.

Density Functional Theory (DFT) Analysis of Dichloroindole

Density Functional Theory (DFT) calculations are instrumental in exploring the molecular structure and electronic properties of dichloroindoles. Studies employing the B3LYP functional with various basis sets, such as 6-31G and 6-311G(d,p), have been used to investigate related indole (B1671886) derivatives. niscpr.res.inspiedigitallibrary.org These calculations help in determining key parameters like molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential. spiedigitallibrary.orglupinepublishers.com

For instance, the analysis of frontier orbitals is crucial as the energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. spiedigitallibrary.org A smaller energy gap generally implies higher reactivity. niscpr.res.in In substituted indoles, the locations of the HOMO and LUMO can predict the sites most susceptible to electrophilic and nucleophilic attack, respectively. spiedigitallibrary.org Computational studies on related chlorinated indoles have shown that the presence and position of chlorine atoms significantly influence the electronic properties of the indole ring.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to examine the mechanisms of chemical reactions involving dichloroindoles. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step pathway of a reaction. copernicus.orgescholarship.org

For example, computational analysis has been employed to understand the cyclization step in the synthesis of substituted indoles, highlighting the importance of substituents in the reaction mechanism. researchgate.net In the context of atmospheric chemistry, computational studies have detailed the reaction mechanisms of indole with atmospheric oxidants like hydroxyl (OH) radicals and chlorine (Cl) atoms. copernicus.org These studies calculate the energy barriers and reaction pathways for processes such as addition and hydrogen abstraction, identifying the most favorable reaction sites. copernicus.org For instance, in the reaction of indole with Cl atoms, addition to the C2 and C3 positions of the pyrrole (B145914) ring and H-abstraction from the N-H bond are key pathways. copernicus.org The subsequent reactions of the resulting radicals with molecular oxygen (O2) are also modeled to understand the formation of various products. copernicus.org Such computational insights are critical for predicting the atmospheric fate and potential environmental impact of indole derivatives.

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic techniques is essential for the unambiguous identification and structural analysis of this compound. Each method provides unique and complementary information about the molecule's connectivity, conformation, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. ox.ac.ukjchps.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the this compound molecule. mdpi.com

The chemical shifts of the protons and carbons in the aromatic rings are influenced by the electron-withdrawing effects of the chlorine atoms. mdpi.com Coupling patterns between adjacent protons (J-coupling) help to establish the connectivity of the atoms in the indole ring system. ox.ac.uk For instance, the absolute configurations of related dichloroindole derivatives have been determined by comparing the ¹H-NMR spectra of their diastereomeric esters. nih.gov Advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to definitively assign all proton and carbon signals, even in complex substituted indoles. mdpi.com These experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively, providing a complete picture of the molecular skeleton. ox.ac.ukmdpi.com

Table 1: Representative Spectroscopic Data

| Technique | Observed Features | Reference |

|---|---|---|

| ¹H NMR | Signals in the aromatic region with specific chemical shifts and coupling constants indicative of the substitution pattern. | mdpi.comnih.gov |

| ¹³C NMR | Resonances for each unique carbon atom, with shifts influenced by the electronegative chlorine atoms. | mdpi.com |

| Mass Spectrometry (EI-MS) | Molecular ion peak and characteristic fragmentation patterns. | mdpi.comresearchgate.net |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching and aromatic C=C stretching. | mdpi.comresearchgate.net |

| UV/VIS Spectroscopy | Absorption maxima corresponding to electronic transitions within the indole chromophore. | mdpi.comdoi.org |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. europa.eu In the case of this compound, the mass spectrum would show a characteristic molecular ion peak. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion would be distinctive, showing peaks for the different combinations of ³⁵Cl and ³⁷Cl isotopes.

Electron Ionization (EI) mass spectrometry often leads to fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. researchgate.net For chlorinated indole derivatives, fragmentation patterns can help to distinguish between different positional isomers. mdpi.comresearchgate.net While some isomers may show very similar fragmentation, subtle differences in the relative intensities of certain fragment ions can be used for discrimination. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula with high confidence.

Infrared (IR) and Ultraviolet-Visible (UV/VIS) Spectroscopy of Dichloroindoles

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. researchgate.net For this compound, the IR spectrum would exhibit a characteristic absorption band for the N-H stretching vibration, typically in the region of 3400 cm⁻¹. researchgate.net Aromatic C-H and C=C stretching vibrations would also be observed. researchgate.net The presence of the C-Cl bonds would give rise to absorptions in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV/VIS) spectroscopy provides information about the electronic transitions within a molecule. bioglobax.com The indole ring system is a chromophore that absorbs UV light. The UV/VIS spectrum of this compound would show characteristic absorption maxima. mdpi.comdoi.org The position and intensity of these absorption bands are influenced by the chlorine substituents on the benzene (B151609) ring. mdpi.com Studies on various chloroindole analogues have shown that the position of chlorination affects the wavelength of maximum absorbance (λmax). mdpi.com

Biological Activities and Medicinal Chemistry Applications of 5,6 Dichloroindole

Anti-Cancer and Antitumor Potentials of 5,6-Dichloroindole Derivatives

Derivatives of this compound have demonstrated notable potential as anti-cancer and antitumor agents. The indole (B1671886) nucleus itself is a prominent pharmacophore in the design of anticancer drugs, and the addition of chlorine atoms at the 5 and 6 positions can enhance interactions with biological targets. nih.gov

The this compound moiety serves as a foundational component for the synthesis of more complex molecules with potential therapeutic applications, particularly in oncology. chemimpex.com Research has focused on creating novel derivatives by modifying the core indole structure to enhance their anti-proliferative effects.

One area of development involves the synthesis of E-3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-ones, where the this compound ring is a critical component. acs.org Studies have shown that compounds bearing substituents at both the 5 and 6 positions of the chloroindole ring are particularly active against a wide panel of human cancer cell lines. acs.org For example, E-3-(2-chloro-5-methoxy-6-methyl-3-indolylmethylene)-1,3-dihydroindol-2-one was found to be a more potent growth inhibitor than the established chemotherapy agent vincristine (B1662923) in most tested cell lines. acs.org

Another approach has been the incorporation of indole-based ligands into metal complexes. Platinum(IV) complexes featuring a derivative of this compound, 5,6-dichloro-1H-indole-3-acetic acid, have been synthesized and evaluated. One such complex, incorporating a methylated heterocyclic ligand, demonstrated remarkable anticancer activity, with GI₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 1.2 to 150 nM across various human cell lines, proving to be considerably more active than cisplatin (B142131), oxaliplatin (B1677828), and carboplatin (B1684641) in the tested lines. mdpi.com

Furthermore, researchers have developed 3,6-disubstituted indole derivatives designed to reactivate the p53 tumor suppressor protein. jst.go.jp A series of compounds with a 6-chloroindole (B17816) core showed growth inhibitory effects against colorectal cancer cells, with one of the most potent compounds exhibiting an IC₅₀ value of 2.83 µM against the HCT116 cell line. jst.go.jp

Table 1: Selected this compound Derivatives and their Anti-Cancer Activity

| Derivative Class | Example Compound | Key Findings |

|---|---|---|

| Indolyl-indolinones | E-3-(2-chloro-5-methoxy-6-methyl-3-indolylmethylene)-1,3-dihydroindol-2-one | More potent growth inhibitor than vincristine in most tested cancer cell lines. acs.org |

| Platinum(IV) Complexes | Platinum(IV) complex with 5,6-dichloro-1H-indole-3-acetic acid ligand | Displayed GI₅₀ values between 1.2 and 150 nM; more active than cisplatin and oxaliplatin in tested cell lines. mdpi.com |

Several potential mechanisms have been identified through research:

Tubulin Binding: A COMPARE analysis of highly active E-3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-one derivatives suggested that they may function as tubulin binders. acs.org By interfering with tubulin polymerization, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Induction of Apoptosis and Cell Cycle Arrest: The ability to induce programmed cell death (apoptosis) and halt the cell cycle are common mechanisms for indole-based anticancer agents. Preliminary studies on chlorinated indole derivatives suggest they can inhibit cancer cell proliferation through these pathways. Some indole-based tyrphostin derivatives have been shown to cause cell cycle arrest at the G1 or G2 phase and induce apoptosis, as confirmed by increased caspase-3/7 activity. nih.gov

Inhibition of Kinases: Kinases are crucial enzymes in cell signaling pathways that often become dysregulated in cancer. acs.org While some indole derivatives have been investigated as kinase inhibitors, the most active antitumor indolyl-indolinones did not appear to act as CDK1 inhibitors, suggesting other primary targets. acs.org

Reactivation of p53: The tumor suppressor protein p53 is often inactivated in human cancers. Certain 6-chloroindole derivatives have been specifically designed to inhibit the interaction between p53 and its negative regulators, murine double minute 2 (MDM2) and 4 (MDM4). jst.go.jp By blocking this interaction, the compounds can reactivate p53, allowing it to transcribe genes that regulate cell cycle arrest and apoptosis. One derivative showed a strong binding preference for MDM4 over MDM2. jst.go.jp

In drug discovery, a "hit" is a compound showing desired activity in an initial screen, which is then refined through chemical modification into a "lead" compound with improved potency and drug-like properties. biobide.com The this compound scaffold has served as a starting point for this process, acting as a lead compound for the development of new therapeutics. chemimpex.com

The process of lead optimization involves systematically altering the chemical structure of a lead compound to enhance its beneficial properties, such as potency and selectivity, while minimizing undesirable effects. biobide.com For this compound derivatives, this involves modifying substituents on the indole ring. For instance, structure-activity relationship (SAR) studies on E-3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-ones revealed that substituents at both the 5 and 6 positions of the chloroindole moiety are critical for broad antitumor activity. acs.org The absence of a substituent at one of these positions leads to a loss of activity. acs.org

Similarly, in the development of indole derivatives targeting the p53-MDM2/4 pathway, various heterocyclic rings (hydantoin, thiohydantoin, thiazolidinedione) and terminal substituents were explored to optimize activity. jst.go.jp This optimization aims to achieve the best possible balance of potency, selectivity, and pharmacokinetic properties to maximize the chances of success in later clinical development. upmbiomedicals.com The ultimate goal is to identify a candidate drug that is both safe and effective. biobide.com

Mechanism of Action in Cellular Proliferative Diseases

Antiviral Properties of this compound Nucleosides

As analogues of benzimidazole (B57391) nucleosides, which are known for their potent antiviral effects, polyhalogenated indole nucleosides have been synthesized and evaluated for their activity against various viruses. nih.gov The this compound core is central to this class of antiviral compounds.

A significant body of research has focused on the synthesis and antiviral testing of this compound nucleosides against human cytomegalovirus (HCMV), a major cause of morbidity in immunocompromised individuals, and herpes simplex virus type-1 (HSV-1). tandfonline.comacs.org These indole nucleosides are designed as analogues of potent anti-HCMV benzimidazole nucleosides like TCRB (2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole). nih.govcapes.gov.br

Several series of this compound nucleosides have been synthesized and evaluated:

Trisubstituted Indole N-Nucleosides: Compounds such as 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)indole and 2,5,6-trichloro-1-(β-D-ribofuranosyl)indole were synthesized and tested against HCMV, HSV-1, and human herpes virus 6 (HHV-6). nih.gov While they were synthesized as analogues of the highly active TCRB, these indole nucleosides were found to be less active against HCMV and showed weak to no activity against HSV-1 and HHV-6. nih.govcapes.gov.br

3-Substituted Trichlorindole Nucleosides: Modifications at the 3-position of the 2,5,6-trichloro-1-(β-d-ribofuranosyl)indole scaffold yielded compounds with significant activity. The 3-formyl derivative, known as FTCRI, was a potent inhibitor of HCMV with an IC₅₀ of 0.23 μM. acs.org None of the synthesized indole nucleosides in this series had significant activity against HSV-1. acs.orgresearchgate.net

2-Substituted Dichloroindole Nucleosides: A series of dichlorinated indole nucleosides were modified at the 2-position. tandfonline.com However, none of the synthesized analogues in this particular study demonstrated potent antiviral activity without also exhibiting some level of cytotoxicity. tandfonline.comresearchgate.net

Table 2: Antiviral Activity of Selected this compound Nucleoside Derivatives

| Compound/Derivative Class | Target Virus | Activity (IC₅₀) | Key Findings |

|---|---|---|---|

| 3-formyl-2,5,6-trichloro-1-(β-d-ribofuranosyl)indole (FTCRI) | HCMV | 0.23 μM | Potent and selective inhibitor of HCMV. acs.org |

| 3-methyl-2,5,6-trichloro-1-(β-d-ribofuranosyl)indole | HCMV | 32 μM | Much less active, highlighting the importance of the 3-position substituent. acs.org |

| 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)indole | HCMV & HSV-1 | Less active than TCRB | Weakly active or inactive against HSV-1. nih.gov |

Structure-activity relationship (SAR) studies are crucial for optimizing the antiviral potency of this compound nucleosides. These studies have identified key structural features that govern their efficacy against HCMV.

A primary finding is the critical role of the substituent at the 3-position of the indole ring. Research designed to test the hypothesis that hydrogen bonding at this position is required for antiviral activity yielded significant results. acs.org

Analogues with substituents at the 3-position that have hydrogen-bond-accepting character, such as the formyl group in FTCRI (IC₅₀ = 0.23 μM), were active against HCMV. acs.org

Conversely, analogues with non-hydrogen-bonding substituents at the same position, such as a methyl group, were found to be much less active (IC₅₀ = 32 μM). acs.orgresearchgate.net This validated the hypothesis that hydrogen bonding capability at the 3-position is a key requirement for antiviral activity in this class of compounds. acs.orgresearchgate.net

Modifications at other positions have also been explored. The displacement of the 2-chloro substituent with secondary amines was investigated to create new analogues. tandfonline.com However, these modifications did not lead to compounds with potent and non-cytotoxic antiviral profiles, indicating that the substitution pattern at the 2-position is also a sensitive determinant of the biological activity profile. tandfonline.com

Activity against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus

Antimicrobial and Antibiofilm Activities

While direct studies on the antimicrobial properties of this compound are limited in the reviewed literature, research on analogous chlorinated indoles provides significant insights into its potential activities. Halogenation of the indole ring is a known strategy for enhancing biological activity, and several studies have demonstrated that chloroindoles can inhibit bacterial growth and biofilm formation.

Studies on various pathogenic bacteria have shown that chlorinated indoles can effectively inhibit both planktonic cell growth and the formation of biofilms, which are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances (EPS).

For instance, derivatives such as 4-chloroindole (B13527) (4CI) and 5-chloroindole (B142107) (5CI) have demonstrated significant activity against uropathogenic Escherichia coli (UPEC). In one study, 4CI, 5CI, and 5-chloro-2-methyl indole (5CMI) were found to have minimum inhibitory concentrations (MICs) of 75 μg/ml against UPEC and inhibited biofilm formation by an average of 67% at a concentration of 20 μg/ml. dntb.gov.uanih.gov These compounds were shown to dose-dependently inhibit the initial stages of biofilm formation, although they had minimal effect on pre-formed, mature biofilms. nih.gov

Similarly, in studies against the food-borne pathogen Vibrio parahaemolyticus, chlorinated indoles, including 4-chloroindole and 5-chloroindole, exhibited potent antibacterial and antibiofilm activities. nih.gov 4-chloroindole and 5-chloroindole showed a low MIC of 50 μg/mL against this pathogen. nih.gov At a concentration of 20 μg/mL, 4-chloroindole inhibited over 80% of biofilm formation. researchgate.net Other research has noted the efficacy of compounds like 6-chloroindole against marine bacteria, where it was found to interfere with biofilm formation and damage bacterial cell morphology.

The table below summarizes the antimicrobial and antibiofilm activities of various chloroindoles against different bacterial strains.

| Compound | Bacterium | Activity | Key Findings |

| 4-Chloroindole | E. coli (UPEC) | Antimicrobial/Antibiofilm | MIC of 75 µg/ml; 72% biofilm inhibition at 20 µg/ml. nih.gov |

| V. parahaemolyticus | Antimicrobial/Antibiofilm | MIC of 50 µg/ml; >80% biofilm inhibition at 20 µg/ml. researchgate.net | |

| 5-Chloroindole | E. coli (UPEC) | Antimicrobial/Antibiofilm | MIC of 75 µg/ml; 66% biofilm inhibition at 20 µg/ml. nih.gov |

| V. parahaemolyticus | Antimicrobial | MIC of 50 µg/ml. nih.gov |

Beyond direct bactericidal or bacteriostatic effects, an emerging strategy in antimicrobial therapy is to target bacterial virulence factors, thereby disarming the pathogen without necessarily killing it. nih.gov This approach may reduce the selective pressure that leads to drug resistance. nih.gov Chlorinated indoles have shown promise as antivirulence agents.

Key virulence factors include motility, adhesion, and the production of toxins and extracellular enzymes. Studies have shown that 4-chloroindole and 5-chloroindole can significantly inhibit both swarming and swimming motilities in UPEC, which are crucial for colonization and dissemination. dntb.gov.uanih.gov In V. parahaemolyticus, chloroindoles have been found to effectively inhibit motility, fimbrial activity, hydrophobicity, and protease activity. nih.govresearchgate.net For example, 4-chloroindole and 7-chloroindole (B1661978) were shown to significantly reduce the swimming and swarming motilities of V. parahaemolyticus. researchgate.net

Furthermore, gene expression analyses have revealed that chloroindoles can downregulate genes associated with adhesion, stress regulation, and toxin production in UPEC. dntb.gov.uanih.gov This multi-targeted inhibition of virulence highlights the potential of chlorinated indoles as comprehensive antivirulence agents.

The position and nature of halogen substitution on the indole ring are critical determinants of antimicrobial and antivirulence activity. Quantitative structure-activity relationship (QSAR) analyses have been performed to understand these relationships better.

Research indicates that the presence of a chlorine atom on the indole moiety is often responsible for enhanced antibacterial and antibiofilm activities compared to the parent indole molecule. nih.gov Studies on UPEC and V. parahaemolyticus have consistently shown that substitutions at the 4- and 5-positions of the indole ring are particularly favorable for antimicrobial activity. dntb.gov.uanih.govnih.govresearchgate.net A 3D-QSAR analysis for UPEC revealed that substitutions at these positions favored antimicrobial activity. dntb.gov.uanih.gov Similarly, for V. parahaemolyticus, QSAR analysis identified that the presence of a chloro or bromo group at positions 4 or 5 is essential for potent growth inhibition, making 4-chloroindole and 5-chloroindole lead molecules for further development. nih.govresearchgate.net

While there is no direct data for this compound, the established importance of the chloro-substituent at the C5 position suggests that it could be a potent antimicrobial agent. The additional chlorine at the C6 position could further modulate this activity, though its specific contribution requires direct experimental evaluation.

Targeting Virulence Factors in Pathogenic Bacteria

Plant Growth Regulation and Auxin-like Activities

In contrast to the inferred antimicrobial potential, the role of this compound derivatives in plant science is well-documented, particularly concerning their function as powerful plant growth regulators with auxin-like properties.

The synthetic derivative, this compound-3-acetic acid (5,6-Cl₂-IAA), has been identified as an exceptionally potent auxin. researchgate.net Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant's life cycle. The activity of 5,6-Cl₂-IAA has been compared to that of natural and other synthetic auxins in various bioassays.

In multiple tests, including the elongation of Avena (oat) coleoptiles, hypocotyl growth inhibition of Chinese cabbage, and hypocotyl swelling of mung bean seedlings, 5,6-Cl₂-IAA demonstrated the strongest auxin activity among all known auxins tested. researchgate.net Its high activity distinguishes it from other chlorinated indole-3-acetic acids (Cl-IAAs). While many chloro-substituted IAAs are known to be active auxins, the dichlorination at the 5 and 6 positions confers particularly high potency. researchgate.net Research on lettuce (Lactuca sativa) roots showed that 5,6-dichloro-indole-3-acetic acid (DCIAA) inhibited root elongation, a characteristic effect of potent auxins at certain concentrations.

One of the most significant horticultural applications of auxins is the promotion of adventitious root formation, a critical step in the vegetative propagation of many plant species. 5,6-Cl₂-IAA has shown outstanding performance as a rooting promoter.

In studies using black gram (Vigna mungo) cuttings, 5,6-Cl₂-IAA was the most potent rooting agent among all compounds examined. researchgate.net Its activity was compared to indole-3-butyric acid (IBA), a widely used active ingredient in commercial rooting products.

The table below illustrates the comparative rooting activity of 5,6-Cl₂-IAA.

| Compound | Concentration | Relative Rooting Activity (vs. IBA) | Plant Species |

| This compound-3-acetic Acid (5,6-Cl₂-IAA) | 5 x 10⁻⁵ M | 15x higher | Black Gram (Vigna mungo) |

| 4-Chloroindole-3-acetic Acid (4-Cl-IAA) | 5 x 10⁻⁵ M | 4x higher | Black Gram (Vigna mungo) |

| Indole-3-butyric Acid (IBA) | 5 x 10⁻⁵ M | Baseline | Black Gram (Vigna mungo) |

This remarkable rooting-promoting activity, which is 15 times higher than that of IBA at the same concentration, makes 5,6-Cl₂-IAA a highly promising candidate for new, more effective horticultural rooting agents. researchgate.net

Resistance to Peroxidase-Catalyzed Decomposition

The stability of indole compounds in the presence of peroxidases is a critical factor in their biological activity and application. The process of peroxidase-catalyzed decomposition involves the oxidation of the indole nucleus. For instance, myeloperoxidase (MPO), an enzyme abundant in neutrophils, can oxidize tryptophan to a tryptophan radical through its peroxidase cycle. nih.gov This can lead to the formation of various oxidation products. nih.gov

The susceptibility of the indole ring to oxidation can be influenced by the substituents present on the ring. In the case of 5,6-dihydroxyindole (B162784) (DHI), a key precursor in the formation of eumelanin (B1172464), oxidation leads to the rapid formation of dimers and trimers. researchgate.net Chemical analysis of the peroxidase/DHI/H2O2 system has confirmed the production of these oligomeric adducts. researchgate.net

While specific studies on the resistance of this compound to peroxidase-catalyzed decomposition are not extensively detailed in the provided results, the general principles of indole chemistry suggest that the electron-withdrawing nature of the two chlorine atoms at the 5 and 6 positions would render the indole nucleus less susceptible to electrophilic attack and oxidation compared to unsubstituted or electron-rich indoles. This increased stability could be advantageous in biological systems where peroxidases are active.

Biochemical Research and Enzyme/Receptor Interactions

This compound and its derivatives are valuable tools in biochemical research, aiding in the investigation of enzyme and receptor mechanisms. chemimpex.com

The interaction of indole derivatives with specific molecular targets, such as enzymes and receptors, is fundamental to their mechanism of action. These interactions can modulate the activity of these biological macromolecules, affecting various cellular processes. For example, indole derivatives have been studied for their ability to inhibit kinases or interact with DNA. The versatility of the indole scaffold allows for the synthesis of a wide array of derivatives that can be used to probe the structure and function of different biological targets. mdpi.com

The this compound scaffold has been incorporated into ligands targeting various receptors, demonstrating its utility in ligand binding studies.

NMDA Receptor Glycine (B1666218) Site: Derivatives of 4,6-dichloroindole-2-carboxylic acid have been extensively studied as antagonists for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. ttuhsc.edunih.gov A series of C-3 substituted 4,6-dichloroindole-2-carboxylic acids were synthesized to explore the impact of different functional groups on the affinity for this site. nih.govacs.org These studies led to the discovery of potent inhibitors, with hydantoin-substituted derivatives showing particular promise. ttuhsc.edunih.govacs.org The binding of these ligands is assessed through displacement experiments using radiolabeled ligands like [3H]MDL 105,519. nih.govacs.org Furthermore, a PET radiotracer, [11C]3MPICA, which is a derivative of 4,6-dichloroindole-2-carboxylic acid, has been developed for imaging the NMDA receptor glycine site. mdpi.com

CB1 Receptor: The cannabinoid type 1 (CB1) receptor is another important target for indole-based ligands. Studies on synthetic cannabinoids have explored the effect of chlorination on the indole core on CB1 receptor binding affinity. mdpi.comresearchgate.net In a study of chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA, it was found that chlorination at the 6-position, as in 6-chloro-MDMB-CHMICA, largely retained the binding affinity compared to the non-chlorinated parent compound. mdpi.comresearchgate.net In contrast, chlorination at the 4- and 5-positions reduced the affinity. mdpi.comresearchgate.net Additionally, indole carboxamides, including those with a chloroindole moiety, have been identified as allosteric modulators of the CB1 receptor. nih.govnih.govacs.org For example, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) is a known allosteric modulator of CB1. nih.gov

Indole derivatives, including those with a dichloro-substitution pattern, have been investigated as inhibitors of histone deacetylases (HDACs). eurekaselect.com HDACs are enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones and other proteins. gutnliver.orgnih.gov HDAC inhibitors are a promising class of anti-cancer agents. nih.gov

A study on mercaptoacetamide-based HDAC6 inhibitors found that a compound featuring a this compound cap exhibited nanomolar potency against HDAC6 and high selectivity over HDAC1. nih.gov This highlights the potential of the this compound scaffold in the design of selective HDAC inhibitors. nih.gov The inhibition of HDAC6 is considered a potential therapeutic approach for various diseases, including cancer and neurodegenerative disorders. nih.gov

Ligand Binding Studies (e.g., NMDA Receptor Glycine Site, CB1 Receptor)

Development of Novel Therapeutic Agents

The unique structural and chemical properties of the indole ring make it a valuable scaffold in the development of new therapeutic agents.

The indole nucleus is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active natural and synthetic compounds. mdpi.commdpi.comjpionline.org Its versatility allows for modifications at various positions, leading to a diverse range of compounds with a wide spectrum of biological activities. mdpi.commdpi.com Indole derivatives have been developed as anticancer, anti-inflammatory, and antimicrobial agents, among others. eurekaselect.commdpi.comresearcher.life The ability to introduce different substituents on the indole ring enables the fine-tuning of the pharmacological properties of the resulting molecules, making the indole scaffold a cornerstone in modern drug discovery. mdpi.comresearcher.life

Strategies for Modulating Potency and Physicochemical Properties

The this compound scaffold serves as a crucial starting point for the development of novel therapeutic agents. Medicinal chemists employ various strategies to systematically modify this core structure to enhance biological potency, improve selectivity for the target, and optimize physicochemical properties essential for drug-likeness. These modifications are guided by structure-activity relationship (SAR) studies, which reveal how specific structural changes influence the compound's interaction with its biological target.

Key strategies involve chemical modifications at different positions of the indole ring system, including the C-2, C-3, and N-1 positions. These alterations are designed to fine-tune electronic properties, lipophilicity, hydrogen bonding capabilities, and molecular conformation to achieve desired pharmacological profiles.

Structure-Activity Relationship (SAR) Insights

SAR studies are fundamental to understanding how the this compound structure can be optimized. By introducing various functional groups at different positions, researchers can map the chemical features required for high-affinity binding and potent biological activity.

One notable area of research involves the development of ligands for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, where derivatives of 4,6-dichloroindole-2-carboxylic acid have been extensively studied. tandfonline.comacs.org In this series, a novel set of C-3 substituted 4,6-dichloroindole-2-carboxylic acids were synthesized to explore how different hydrogen-bond donor and acceptor groups at this position affect affinity. acs.org The findings led to the discovery that compounds with a hydantoin (B18101) substituent at the C-3 position of the indole nucleus were particularly promising. acs.orgacs.org The hydantoins, along with ureas and imidazolidin-2-ones, were identified as potent inhibitors of ligand binding to the glycine site. acs.org These studies confirmed a pharmacophore model that requires a hydrogen-bond acceptor and an aromatic substituent at the indole's C-3 position for high affinity. acs.org

The position of the chlorine atoms on the indole ring is also critical for activity at certain targets. In a study of chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA, chlorination at different positions of the indole core significantly impacted binding affinity for the human CB1 receptor. mdpi.com While substitutions at the 2, 6, and 7-positions largely retained high binding affinity, chlorination at the 5-position was detrimental to binding. mdpi.com This highlights the specific role of the substitution pattern in modulating potency.

Further SAR studies on indole-2-carboxamides as allosteric modulators for the cannabinoid receptor 1 (CB1) showed that substituents at the C3 position significantly affect the ligand's allosteric properties. nih.gov Similarly, research on Nurr1 agonists based on a 5-chloroindole-6-carboxamide scaffold demonstrated that modifications to the amide substituent could significantly improve both potency and activation efficacy. nih.gov For instance, replacing a phenyl group with a quinoline (B57606) substituent resulted in double-digit nanomolar potency. nih.gov

Table 1: SAR of C-3 Substituted 4,6-Dichloroindole-2-carboxylic Acid Derivatives as NMDA Receptor Ligands This table illustrates the effect of different substituents at the C-3 position on the binding affinity to the NMDA receptor's glycine site.

| Compound Series | C-3 Substituent Type | Key Finding | Reference |

|---|---|---|---|

| 3-Indolylmethyl Derivatives | Ring-open (amines, amides, ureas) | Ureas showed potent inhibition of ligand binding. | acs.org |

| 3-Indolylmethyl Derivatives | Cyclic (imidazolidin-2-ones, (thio)hydantoins) | Hydantoin-substituted compounds were identified as the most promising and potent inhibitors. | acs.org |

| Hydantoin-Substituted Derivatives | Aromatic/Aliphatic moieties on hydantoin ring | Confirmed a pharmacophore model suggesting a hydrogen-bond acceptor and an aromatic substituent are key for high affinity. | acs.org |

Modulating Physicochemical Properties

Optimizing a lead compound involves more than enhancing potency; it also requires fine-tuning its physicochemical properties to ensure it can reach its target in the body and have a suitable duration of action.

Lipophilicity (LogP): The balance between hydrophilicity and lipophilicity is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For derivatives of 4,6-dichloroindole-2-carboxylic acid, calculated LogP values were used as an indicator of potential brain permeability, a crucial factor for centrally acting agents like NMDA receptor antagonists. acs.org The addition or modification of substituents, such as the methyl group on some indole derivatives, can enhance lipophilicity and potentially improve cell membrane permeability. vulcanchem.com

Hydrogen Bonding: The capacity to form hydrogen bonds is a key feature in molecular recognition at the active site of a protein. As seen in the NMDA receptor ligands, the introduction of groups capable of acting as hydrogen-bond donors and acceptors (like the hydantoin ring) at the C-3 position of the indole was a critical strategy for achieving high-affinity binding. acs.org

Conformational Restriction: The flexibility of a molecule can be a liability if only one of its many possible conformations is biologically active. Introducing sterically bulky groups or incorporating parts of the molecule into a ring system can restrict this flexibility. domainex.co.uk This strategy locks the molecule into its "bioactive conformation," leading to an entropic advantage upon binding and thus enhanced potency. acs.org This principle is widely applied in medicinal chemistry and is relevant for optimizing this compound derivatives.

Materials Science Applications of 5,6 Dichloroindole Based Materials

Organic Semiconductors and Conducting Polymers

5,6-Dichloroindole and its derivatives are gaining attention in the field of organic electronics. Organic semiconductors are carbon-based materials that exhibit semiconductor properties, forming the basis of electronic devices like transistors and solar cells. ebsco.com The conductivity of these polymers can be altered from a semiconducting to a metallic state through a process called doping. sigmaaldrich.com

Polymers derived from indole (B1671886), known as polyindoles, and their derivatives are a class of conducting polymers. guidechem.com The introduction of chlorine atoms onto the indole ring, as in poly(6-chloroindole), can modify the polymer's properties. guidechem.com The synthesis of new electron-deficient (n-type) semiconducting polymers is an area of active research, as a variety of both p-type and n-type materials are needed for efficient organic electronic devices. sigmaaldrich.com Thiophene-based polymers are another significant class of organic semiconductors that have been extensively studied. sigmaaldrich.com

Research has shown that indole derivatives can be incorporated into the design of organic dyes used as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net These organic dyes offer flexibility and can be used with various electrolytes. researchgate.net The planar structure of fused indole systems is advantageous for promoting intramolecular charge transfer, a key process in the functioning of these solar cells. researchgate.net

Electronic Devices and Sensor Development

The electronic properties of this compound-based materials make them suitable for use in various electronic devices and sensors. Conducting polymers, in general, have been widely explored for applications in biosensors, electrochromic devices, and supercapacitors due to their electrical conductivity, low-energy optical transitions, and high electron affinity. guidechem.comazom.com

A notable application of chloroindole derivatives is in the development of sensors for environmental monitoring. For instance, a self-sterilizing polymeric membrane sensor has been developed using 6-chloroindole (B17816) to prevent marine biofouling on sensors. guidechem.comacs.org This sensor, a solid-contact polymeric membrane calcium ion-selective electrode, incorporates 6-chloroindole as a biocidal agent. guidechem.comacs.org The doped membrane demonstrated significantly improved antimicrobial activity against marine bacteria, effectively preventing biofilm formation on the sensor's surface for an extended period. guidechem.com This approach helps to maintain the sensor's performance in marine environments. acs.org

Furthermore, boronic acid derivatives of this compound are being investigated for their role in sensor development. vulcanchem.com The unique electronic properties imparted by the chlorine substituents are considered beneficial for these applications. vulcanchem.com Molecularly imprinted polymers (MIPs), which are polymers designed to selectively bind to a specific target molecule, have also been developed using indole derivatives for sensor applications. mdpi.com

Incorporation into Polymer Formulations for Enhanced Material Properties

The incorporation of this compound into polymer formulations can enhance the properties of the resulting materials. chemimpex.com For example, the chlorine substituents in 1-Boc-5,6-dichloro-1H-indole-2-boronic acid are suggested to potentially impart flame retardancy to materials. vulcanchem.com

In the realm of coatings, polymers derived from indole and its derivatives have been investigated for their anti-corrosion properties. mersin.edu.tr Poly(6-chloroindole) is a derivative of polyindole that has unique properties due to its chlorine substituents. guidechem.com

Additionally, indole derivatives have been grafted onto polymer backbones to create new materials with specific functionalities. For example, indole-grafted poly(vinyl alcohol) has been synthesized to create nonionic antimicrobial polymers. researchgate.net

Biomimetic Polymers and Nanomaterials with Tailored Optical and Electronic Properties

Biomimetic materials are synthetic materials that mimic the structures and functions of natural biological materials. 5,6-Dihydroxyindoles, which are key building blocks of eumelanin (B1172464) biopolymers, are being explored for the design of new functional aromatic scaffolds, biomimetic polymers, and nanomaterials with customized optical and electronic properties. researchgate.net Eumelanin is a natural pigment with properties such as broad UV-visible absorption, electrical conductivity, and biocompatibility. researchgate.net

The study of indole-5,6-quinone (B1222607), a derivative of dihydroxyindole, has provided insights into the properties of eumelanin. nih.gov Stabilized derivatives of indole-5,6-quinone exhibit key characteristics of eumelanin, including ultrafast nonradiative decay and broad light absorption. nih.gov This research opens avenues for the rational design of melanin-inspired materials with tailored properties. nih.gov

Nanomaterials, which are materials with at least one dimension in the nanoscale (typically 1-100 nanometers), often exhibit unique optical and electronic properties compared to their bulk counterparts due to quantum effects and increased surface area. cosqc.gov.iqiitk.ac.in The optical properties of nanomaterials, such as their color and luminescence, can be tuned by changing their size. iitk.ac.in Core-shell nanoparticles, which consist of a core material and a shell of another material, are a class of nanomaterials with highly tunable properties for applications in areas like photovoltaics. mdpi.com The ability to tailor the optical and electronic properties of this compound-based biomimetic polymers and nanomaterials holds promise for the development of advanced functional materials. researchgate.net

Analytical Methodologies for 5,6 Dichloroindole and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating and analyzing complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the analysis of 5,6-dichloroindole.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone of modern analytical chemistry, widely used for the separation, identification, and quantification of compounds. asianjpr.com The development of a robust HPLC method is a systematic process that involves several key steps to ensure reliable and accurate results. asianjpr.comimpactfactor.org

Method Development:

The development of an HPLC method for this compound would begin with the selection of an appropriate stationary phase (column) and mobile phase. A common approach for compounds like this compound is reversed-phase chromatography, often utilizing a C18 or similar nonpolar stationary phase. transharmreduction.org The mobile phase typically consists of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). transharmreduction.orgscielo.br

A critical aspect of method development is optimizing the separation by adjusting various parameters. This includes:

Mobile Phase Composition: The ratio of aqueous to organic solvent is adjusted to achieve the desired retention time and separation of the analyte from other components in the sample matrix. elementlabsolutions.com

pH of the Mobile Phase: The pH can significantly influence the retention of ionizable compounds. For indole (B1671886) derivatives, controlling the pH is important for consistent results. elementlabsolutions.com

Column Temperature: Maintaining a constant column temperature helps to ensure reproducible retention times. transharmreduction.org

Flow Rate: The speed at which the mobile phase passes through the column affects both the analysis time and the separation efficiency. transharmreduction.org

Detector Wavelength: For UV detection, the wavelength is selected to maximize the absorbance of this compound, thereby enhancing sensitivity. impactfactor.org

A gradient elution, where the mobile phase composition is changed during the analysis, is often employed to effectively separate compounds with a wide range of polarities. transharmreduction.orgvscht.cz

Method Validation:

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation is a comprehensive process that assesses several key performance characteristics in accordance with guidelines such as those from the International Council for Harmonisation (ICH). impactfactor.orgtransharmreduction.org

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. mastelf.com This is often demonstrated by analyzing blank and spiked samples to ensure no interfering peaks are present. mastelf.com

Linearity and Range: This establishes that the detector response is directly proportional to the concentration of the analyte over a specified range. mastelf.comchromatographyonline.com A calibration curve is generated by analyzing a series of standards of known concentrations. chromatographyonline.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. mastelf.com

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. mastelf.com

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. mastelf.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. mastelf.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. mastelf.com

A typical HPLC method for a related compound, captopril, utilized a reversed-phase C18 column with a mobile phase of methanol and 0.11% phosphoric acid (55:45, v/v) at a flow rate of 1 mL/min and UV detection at 220 nm. scielo.br While specific conditions for this compound would need to be empirically determined, this provides a general framework.

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to differentiate the analyte from interferences. | No interfering peaks at the analyte's retention time. |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) > 0.99. |

| Accuracy | Closeness of measured value to the true value. | Recovery typically within 98-102%. mastelf.com |

| Precision (Repeatability) | Agreement between results under the same conditions. | Relative Standard Deviation (RSD) < 2%. mastelf.com |

| LOD & LOQ | Lowest detectable and quantifiable amounts. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. mastelf.com |

| Robustness | Stability against small method variations. | Results remain within acceptable limits after minor changes. mastelf.com |

Gas Chromatography (GC) for Isomer Separation and Quantification

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. vernier.com It is particularly well-suited for the separation of isomers, which are molecules with the same chemical formula but different structural arrangements. vernier.com

In the context of dichloroindoles, GC can be used to separate and quantify different positional isomers. For instance, research on related chloroindoles has demonstrated the capability of GC to separate isomers like 4-chloroindole (B13527) and 6-chloroindole (B17816). nih.govresearchgate.net This separation is achieved based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. vernier.com The choice of the stationary phase is critical for achieving the desired separation. researchgate.net

For quantification using GC, a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used. epa.gov GC-MS is a particularly powerful combination, as it provides not only quantitative data but also structural information that can confirm the identity of the isomers. researchgate.netresearchgate.net The use of an internal standard, a compound added to the sample in a known concentration, is a common practice to improve the accuracy and precision of quantification. researchgate.net For example, in the analysis of chloroindole-3-acetic acid methyl esters, a deuterated form of the analyte was used as an internal standard. researchgate.net

The development of a GC method involves optimizing parameters such as the temperature program of the oven, the type of carrier gas and its flow rate, and the injection technique to achieve good resolution of the isomers in a reasonable analysis time. researchgate.net Some suppliers specify that the purity of this compound can be greater than 98.0% as determined by GC. labscoop.com

Reference Standards in Analytical Chemistry

Reference standards are highly purified compounds that are used as a benchmark for analytical measurements. chemimpex.comchemcon.com They are essential for the validation of analytical methods and for ensuring the accuracy and comparability of results between different laboratories and over time. chemcon.comoealabs.com

In the analysis of this compound, a certified reference standard of this compound would be used to:

Confirm the identity of the analyte in a sample by comparing retention times in chromatography.

Prepare calibration curves for the quantification of the analyte. chromatographyonline.com

Determine the accuracy of an analytical method through recovery studies. mastelf.com

Future Research Directions and Emerging Applications

Exploration of Undiscovered Biological Activities and Therapeutic Avenues

The indole (B1671886) nucleus is a common motif in a multitude of biologically active compounds. researchgate.net The unique substitution pattern of 5,6-dichloroindole offers opportunities for the development of novel therapeutic agents with diverse applications. biosynth.com

Current research has identified several promising areas for future exploration. For instance, derivatives of this compound have been investigated for their potential as anticancer agents. Specifically, certain this compound-containing compounds have demonstrated potent inhibition of tubulin polymerization, a key process in cell division, leading to the arrest of cancer cell growth. nih.gov One such derivative, (E)-5-((5,6-dichloro-1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one, exhibited remarkable selectivity for the serotonin (B10506) 5-HT2C receptor, a target implicated in various neurological and psychiatric disorders. nih.gov This high selectivity suggests potential applications in treating conditions like obesity, anxiety, and depression.